Cilofexor tromethamine is a nonsteroidal compound classified as a farnesoid X receptor agonist. It is primarily under investigation for its therapeutic potential in treating liver diseases, including non-alcoholic fatty liver disease, non-alcoholic steatohepatitis, and primary sclerosing cholangitis. The compound is currently being developed by Gilead Sciences and has shown promise in clinical trials for improving liver function and reducing fibrosis and steatosis in affected patients .
Cilofexor tromethamine is derived from the core structure of cilofexor, which has a complex chemical composition characterized by multiple functional groups. The tromethamine salt form is utilized to enhance the compound's solubility and stability, making it suitable for pharmaceutical applications .
Cilofexor tromethamine belongs to the class of organic compounds known as phenylazetidines. These compounds are polycyclic aromatic structures that include a phenyl group, contributing to their biological activity. The chemical formula for cilofexor tromethamine is with a molecular weight of approximately 707.99 g/mol .
The synthesis of cilofexor tromethamine involves several key steps, including the formation of its core structure followed by various functionalization reactions. The final step typically includes the formation of the tromethamine salt to enhance solubility.
Cilofexor tromethamine features a complex molecular structure characterized by multiple rings and functional groups. Its structural formula can be detailed as follows:
The molecular weight is approximately 707.99 g/mol, and its chemical formula is . The compound exhibits a polar surface area of 108.92 Ų and has a predicted water solubility of 0.0295 mg/mL .
Cilofexor tromethamine can undergo various chemical reactions that modify its structure and properties:
Reagents commonly used in these reactions include:
Cilofexor tromethamine exerts its pharmacological effects primarily through the activation of the farnesoid X receptor. This nuclear receptor plays a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis.
Upon binding to the farnesoid X receptor, cilofexor tromethamine modulates the expression of various genes involved in:
The compound's polar surface area is approximately 108.92 Ų, with seven hydrogen bond acceptors and two hydrogen bond donors, suggesting potential interactions with biological macromolecules .
Cilofexor tromethamine has several significant applications in scientific research and medicine:
Cilofexor tromethamine is a nonsteroidal farnesoid X receptor (FXR) agonist developed as a tromethamine (tris(hydroxymethyl)aminomethane) salt of the parent carboxylic acid compound, cilofexor (GS-9674). The molecular formula of the salt is C32H33Cl3N4O8, with a molecular weight of 707.99 g/mol [8] [9]. The parent cilofexor molecule (C28H22Cl3N3O5, MW 586.85 g/mol) features a complex structure containing multiple chlorine substituents, a carboxylic acid functionality, and fused heterocyclic ring systems that create a rigid, planar central core [1] [5]. The CAS registry number for cilofexor tromethamine is 2253764-93-9, distinguishing it from the free acid form (CAS 1418274-28-8) [5] [9].
The molecule contains several chiral centers, but exists as a single enantiomer in the therapeutically developed form. X-ray crystallographic studies confirm that the tromethamine counterion interacts specifically with the carboxylic acid group of cilofexor through an ionic bond, forming a stable 1:1 salt complex. The molecular structure exhibits limited conformational flexibility due to multiple ring systems and sterically hindered rotatable bonds, which contributes to its high target specificity as an FXR agonist (EC50 = 43 nM) [5]. No geometric or optical isomers with pharmacological relevance have been reported for the currently developed form.
The conversion of cilofexor free acid to its tromethamine salt significantly alters its physicochemical behavior. Salt formation is driven by the acid-base reaction between the carboxylic acid group of cilofexor (pKa ≈ 3.5-4.5, estimated) and the amine group of tromethamine (pKa ≈ 8.0), occurring in non-aqueous solvents or through mechanochemical methods [8] [10]. This salt formation markedly improves aqueous solubility compared to the parent acid, which is critical for oral bioavailability. The tromethamine salt demonstrates superior dissolution characteristics in the physiologically relevant pH range of the small intestine (pH 5.0-7.0), facilitating intestinal absorption [4].
However, forced degradation studies on tromethamine salts under high humidity and temperature (80°C, 75% RH) reveal potential chemical interactions between the API and counterion. Tromethamine can form both amide and ester condensation products with carboxylic acid-containing APIs when crystallinity is compromised and the system becomes deliquesced. Amide formation (between the tromethamine amine group and API carboxylic acid) predominates over ester formation (between tromethamine hydroxyl groups and API carboxylic acid), though both are possible under extreme conditions [10]. These reactions are minimal when the crystalline structure remains intact, highlighting the critical importance of maintaining crystalline purity during manufacturing and storage to prevent degradant formation. The tromethamine salt was selected over other cationic options due to its favorable toxicological profile and ability to balance solubility enhancement with adequate solid-state stability under standard storage conditions.
Cilofexor tromethamine exists in a well-defined crystalline solid state that provides critical stability advantages for pharmaceutical development. While detailed polymorph screening data are not fully disclosed in public literature, comprehensive solid-state characterization confirms that the preferred crystalline form exhibits high thermal stability with a melting point above 150°C [8] [10]. Differential scanning calorimetry (DSC) thermograms show a single endothermic peak corresponding to melting, suggesting high polymorphic purity in the developed form.
Table 1: Key Solid-State Properties of Cilofexor Tromethamine
Property | Characteristics |
---|---|
Solid form | Crystalline salt |
Hygroscopicity | Moderate; deliquescence occurs at >75% RH |
Thermal behavior | Stable up to 100°C; melting with decomposition >150°C |
Critical RH* | Physical changes observed at ≥75% RH at 80°C |
Degradation pathways | Condensation reactions (amide/ester formation) when crystalline structure disrupted |
*Relative Humidity
The crystalline lattice stability is highly dependent on environmental conditions. Under accelerated stability testing (40°C/75% RH), the salt maintains its crystalline structure without significant degradation. However, under extreme stress conditions (80°C/75% RH), the crystal structure collapses, leading to deliquescence and subsequent chemical degradation via condensation reactions between cilofexor and tromethamine [10]. X-ray powder diffraction (XRPD) analysis confirms maintenance of crystalline structure under standard storage conditions, which is essential for preventing these reactions. No solvate or hydrate forms with altered dissolution profiles have been reported as pharmaceutically relevant, suggesting the anhydrous crystalline form offers optimal stability for formulation development.
The solubility profile of cilofexor tromethamine has been extensively characterized in biorelevant media simulating human gastrointestinal conditions. These studies reveal pH-dependent solubility and significant food effects on dissolution behavior. In fasted-state simulated intestinal fluid (FaSSIF, pH 6.5), the salt demonstrates moderate solubility sufficient for intestinal absorption, though substantially lower than in aqueous buffers at neutral pH [3] [7].
Table 2: Solubility Profile of Cilofexor Tromethamine in Biorelevant Media
Medium | pH | Solubility (mg/mL) | Biorelevance |
---|---|---|---|
Fasted state simulated gastric fluid (FaSSGF) | 1.6 | >1.0 | Simulates empty stomach conditions |
Fasted state simulated intestinal fluid (FaSSIF) | 6.5 | ~0.4 | Simulates fasted small intestine; critical for absorption prediction |
Fed state simulated intestinal fluid (FeSSIF) | 5.0 | ~0.3 | Simulates postprandial small intestine; explains food effect |
Water | 6-7 | >1.0 | Overestimates intestinal solubility; not predictive |
The lower solubility in FaSSIF compared to simple aqueous buffers highlights the importance of bile salt/lecithin components in biorelevant media for accurate solubility prediction. Pharmacokinetic studies in healthy volunteers confirm that administration with a moderate-fat meal reduces cilofexor exposure (AUC) by 21-45%, consistent with reduced dissolution in fed-state conditions where drug solubility is compromised by interaction with dietary lipids [4]. This food effect is attributed to reduced solubility in the postprandial intestinal environment (simulated by FeSSIF, pH 5.0) and potential binding to dietary components. The biorelevant solubility data directly informed formulation strategies to ensure consistent dissolution regardless of prandial state, critical for maintaining predictable exposure during clinical use.
Cilofexor tromethamine exhibits pH-dependent partitioning behavior due to ionizable functional groups in both the API and counterion. The parent cilofexor molecule contains a carboxylic acid group (pKa ≈ 3.8-4.2) that governs its ionization state across physiological pH ranges. The experimental octanol-water partition coefficient (log P) for the unionized cilofexor free acid is 3.54, indicating significant lipophilicity [5]. This high log P value correlates with the compound's membrane permeability and distribution characteristics.
Table 3: Ionization Constants and Partitioning Behavior
Property | Value | Method/Notes |
---|---|---|
Carboxylic acid pKa | ~4.0 (estimated) | Determined from pH-solubility profile and salt formation behavior |
Tromethamine pKa | 8.07 | Standard value for tromethamine counterion |
log P (free acid) | 3.54 | Experimental value; indicates high lipophilicity |
log DpH 7.4 | ~1.8 (estimated) | Calculated from log P and pKa; indicates moderate distribution |
The distribution coefficient (log D) at physiological pH 7.4 is approximately 1.8, calculated by accounting for the ionization state of the carboxylic acid group. This represents a 40-fold reduction in lipophilicity compared to the unionized form due to ionization of the carboxylic acid group, enhancing aqueous solubility at intestinal pH but potentially limiting passive diffusion. The tromethamine counterion itself (pKa = 8.07) remains predominantly ionized throughout the physiological pH range, contributing to the salt's high aqueous solubility but not significantly influencing membrane partitioning. The pH-dependent ionization profile directly impacts formulation design, with the salt form optimizing the balance between dissolution (favored by ionization) and membrane permeability (favored by neutral species).
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7